molecular formula C₂₅H₄₈O₂ B1140927 (7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol CAS No. 66432-63-1

(7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol

Cat. No.: B1140927
CAS No.: 66432-63-1
M. Wt: 380.65
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Description

(7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol is a chemical compound that combines the structural features of tetrahydropyran and phytol Tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom, while phytol is a diterpene alcohol derived from chlorophyll

Mechanism of Action

Target of Action

Tetrahydropyranylphytol, also known as (7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol, is a complex molecule with a tetrahydropyran (THP) ring . THP rings are important motifs in biologically active molecules . .

Mode of Action

The Tetrahydropyranyl group is recognized as a useful protecting group for alcohols in organic synthesis . It has several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, good solubility, and the ease with which it can be removed if the functional group it protects requires manipulation . .

Biochemical Pathways

Tetrahydropyranylphytol may affect various biochemical pathways. For instance, in a study on the effects of a tetrahydropyranyl-substituted meta-topolin in micropropagated Merwilla plumbea, it was found that the compound influenced in vitro adventitious shoot production, rooting, and photosynthetic pigment content of regenerated plants . .

Pharmacokinetics

Computational platforms like admetlab and admetSAR can be used to predict these properties for new chemical entities, which could be useful for Tetrahydropyranylphytol.

Result of Action

A study on the effects of a tetrahydropyranyl-substituted meta-topolin in micropropagated merwilla plumbea found that the compound influenced in vitro adventitious shoot production, rooting, and photosynthetic pigment content of regenerated plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetrahydropyranylphytol. For instance, excess excitation energy (an environmental or abiotic stress) can increase the generation of reactive oxygen species during electron transport processes such as photosynthesis . .

Preparation Methods

Synthetic Routes and Reaction Conditions: (7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol can be synthesized through the reaction of phytol with dihydropyran in the presence of an acid catalyst. The reaction typically involves the formation of a tetrahydropyranyl ether linkage, protecting the hydroxyl group of phytol. Common acid catalysts used in this reaction include p-toluenesulfonic acid and zinc chloride .

Industrial Production Methods: Industrial production of tetrahydropyranylphytol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tetrahydropyranylphytol can yield ketones or aldehydes, while reduction can produce alcohols .

Comparison with Similar Compounds

Uniqueness: (7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol is unique due to its combination of tetrahydropyran and phytol, providing both the protective properties of tetrahydropyran and the biological activity of phytol. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O2/c1-21(12-8-14-23(3)17-18-26)10-7-11-22(2)13-9-15-24(4)20-25-16-5-6-19-27-25/h17,21-22,24-26H,5-16,18-20H2,1-4H3/t21-,22+,24?,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGACYLDPQXZMR-GWWFZQNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)CCCC(=CCO)C)CCCC(C)CC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCCC(=CCO)C)CCCC(C)CC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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